

Application Note: Enantioselective Synthesis of (R)-Crispine A via a Boc-Pyrrolidine Intermediate

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Compound of Interest

Compound Name: *Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Crispine A is a naturally occurring pyrroloisoquinoline alkaloid that has garnered significant interest in the scientific community due to its potential as an anti-tumor agent. This application note details a robust and stereoselective synthetic route to (R)-crispine A, commencing from a readily available N-Boc-(R)-2-pyrrolidinemethanol intermediate. The key strategic element of this synthesis is a diastereoselective N-acyliminium ion cyclization, which efficiently constructs the core tricyclic structure of the target molecule. This method provides a practical approach for the enantioselective synthesis of (R)-crispine A, suitable for applications in medicinal chemistry and drug development.

Overall Synthetic Scheme

The synthetic pathway is initiated with the coupling of N-Boc-(R)-2-pyrrolidinemethanol with 3,4-dimethoxyphenylacetic acid, followed by a series of transformations to generate a key N-acyliminium ion intermediate. Intramolecular cyclization of this intermediate, followed by reduction, affords the final product, (R)-crispine A.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

Step	Reaction	Product	Yield (%)	Purity (ee %)
1	Amide coupling of N-Boc-(R)-2-pyrrolidinemethanol and 3,4-dimethoxyphenyl acetic acid	N-Boc-(R)-2-(hydroxymethyl)pyrrolidinyl amide	95	>99
2	Oxidation of the primary alcohol to an aldehyde	N-Boc-(R)-2-formylpyrrolidinyl amide	85	>99
3	N-acyliminium ion cyclization	(R)-8,9-dimethoxy-1,5,6,10b-tetrahydro-2H-pyrrolo[2,1-a]isoquinolin-3-one	91	>99 (de)
4	Reduction of the lactam	(R)-Crispine A	80	>99

Experimental Protocols

Step 1: Synthesis of tert-butyl (R)-2-((2-(3,4-dimethoxyphenyl)acetyl)carbamoyl)pyrrolidine-1-carboxylate

- To a solution of 3,4-dimethoxyphenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
- Stir the mixture for 15 minutes, then add a solution of N-Boc-(R)-2-pyrrolidinemethanol (1.1 eq) in DCM.
- Allow the reaction to warm to room temperature and stir for 12 hours.

- Quench the reaction with saturated aqueous ammonium chloride solution and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired amide as a white solid.

Step 2: Synthesis of tert-butyl (R)-2-(formyl(2-(3,4-dimethoxyphenyl)acetyl)amino)pyrrolidine-1-carboxylate

- To a solution of the alcohol from Step 1 (1.0 eq) in DCM (0.1 M) at room temperature, add Dess-Martin periodinane (1.5 eq).
- Stir the reaction mixture for 2 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude aldehyde is typically used in the next step without further purification.

Step 3: Synthesis of (R)-8,9-dimethoxy-1,5,6,10b-tetrahydro-2H-pyrrolo[2,1-a]isoquinolin-3-one

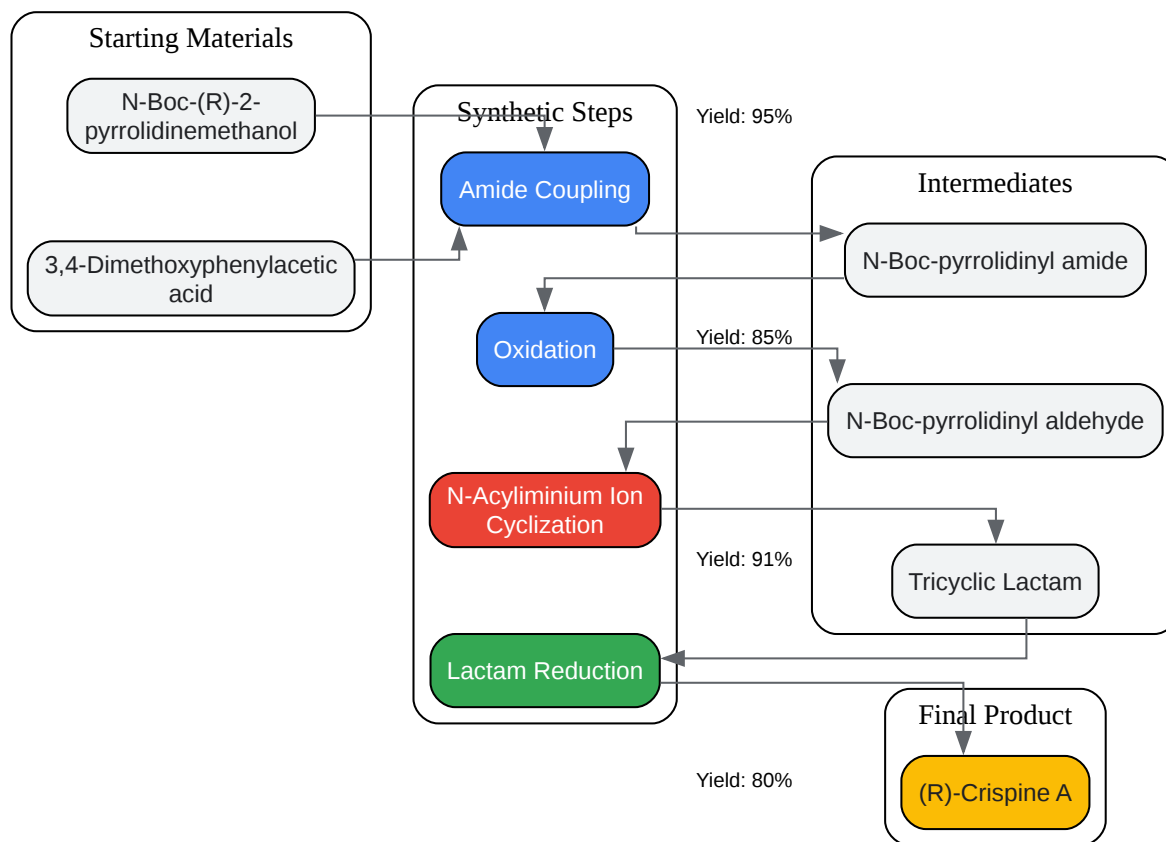
- Dissolve the crude aldehyde from Step 2 in a mixture of trifluoroacetic acid and DCM (1:4 v/v, 0.05 M).
- Stir the solution at room temperature for 4 hours. This step facilitates both the deprotection of the Boc group and the subsequent N-acyliminium ion cyclization.
- Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with DCM (3 x 20 mL).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the tricyclic lactam as a crystalline solid.^[1]

Step 4: Synthesis of (R)-Crispine A

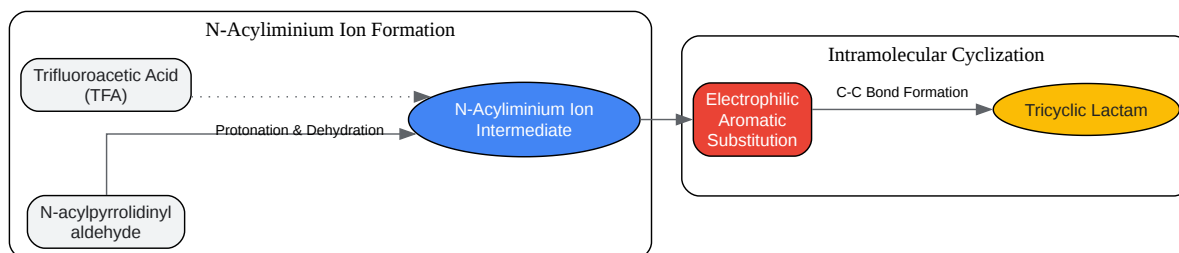
- To a suspension of lithium aluminum hydride (LAH, 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under a nitrogen atmosphere, add a solution of the lactam from Step 3 (1.0 eq) in anhydrous THF dropwise.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
- Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
- Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (R)-crispine A as a pale yellow oil.

Visualizations



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Caption: Synthetic workflow for (R)-crispine A.



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Caption: Key N-acyliminium ion cyclization mechanism.

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References

- 1. pubs.acs.org [pubs.acs.org]
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